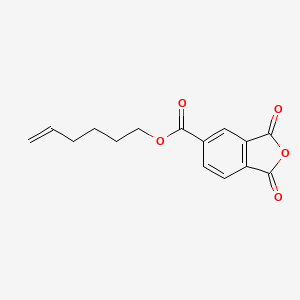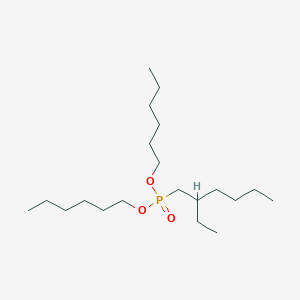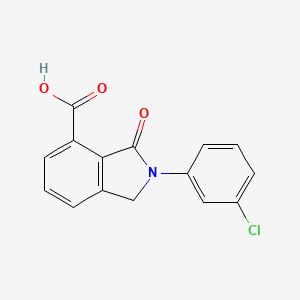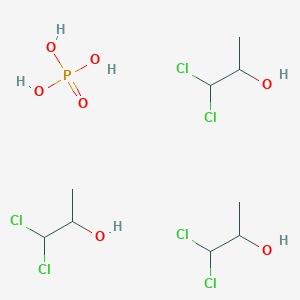![molecular formula C14H24N4O B12541704 N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea CAS No. 142031-48-9](/img/structure/B12541704.png)
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a methyl group, and a butyl urea moiety. Its chemical properties make it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea typically involves the reaction of 4-amino-3-methylphenyl ethylamine with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 4-amino-3-methylphenyl ethylamine: This intermediate is synthesized through the reduction of 4-nitro-3-methylphenyl ethylamine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Reaction with butyl isocyanate: The prepared 4-amino-3-methylphenyl ethylamine is then reacted with butyl isocyanate under an inert atmosphere to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a butyl urea moiety that enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
142031-48-9 |
|---|---|
Molekularformel |
C14H24N4O |
Molekulargewicht |
264.37 g/mol |
IUPAC-Name |
3-[2-(4-amino-3-methylphenyl)ethylamino]butylurea |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(3-4-13(10)15)6-8-17-11(2)5-7-18-14(16)19/h3-4,9,11,17H,5-8,15H2,1-2H3,(H3,16,18,19) |
InChI-Schlüssel |
VKXPAPRUQQKQPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCNC(C)CCNC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)

![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)


![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)



![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
